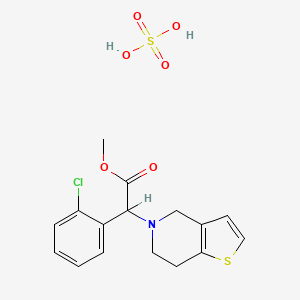

(+-)-Clopidogrel bisulfate

Descripción

Propiedades

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046024 | |

| Record name | Clopidogrel hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135046-48-9 | |

| Record name | (±)-Clopidogrel bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135046-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(±)-Clopidogrel Bisulfate: A Technical Guide to its Prodrug Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)-Clopidogrel bisulfate is a cornerstone antiplatelet therapy, administered as a prodrug to mitigate the risk of thrombotic events. Its efficacy is intrinsically linked to a complex in vivo bioactivation process, primarily occurring in the liver. This technical guide provides a comprehensive overview of the mechanism of action of (±)-clopidogrel, detailing its metabolic activation pathway, the enzymes involved, and its irreversible interaction with the platelet P2Y12 receptor. The guide synthesizes quantitative pharmacokinetic data, outlines key experimental protocols for studying its metabolism and activity, and presents visual representations of the critical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Clopidogrel (B1663587), a thienopyridine derivative, is an orally administered antiplatelet agent that requires metabolic activation to exert its therapeutic effect.[1][2] It is widely prescribed for the prevention of vascular ischemic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. The clinical response to clopidogrel exhibits significant inter-individual variability, which is largely attributed to genetic polymorphisms in the enzymes responsible for its bioactivation, particularly cytochrome P450 2C19 (CYP2C19).[3][4] Understanding the intricate details of its mechanism as a prodrug is therefore critical for optimizing its clinical use and for the development of novel antiplatelet therapies.

Metabolic Activation of Clopidogrel

Following oral administration, clopidogrel is rapidly absorbed from the intestine. A substantial portion, approximately 85%, is immediately hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, which is the major circulating metabolite but possesses no antiplatelet activity.[5][6] The remaining 15% of the absorbed clopidogrel undergoes a two-step oxidative process in the liver to form the active thiol metabolite.[2][7]

Step 1: Formation of 2-oxo-clopidogrel

The initial step in the bioactivation of clopidogrel is the oxidation of the thiophene (B33073) ring to form an intermediate metabolite, 2-oxo-clopidogrel.[6][8] This reaction is catalyzed by several cytochrome P450 (CYP) isoenzymes. While there is some debate in the literature regarding the primary contributors, in vitro studies have implicated CYP1A2, CYP2B6, and CYP2C19 in this first oxidative step.[8][9] Some studies also suggest a role for CYP3A4.[6][10]

Step 2: Formation of the Active Thiol Metabolite

The second step involves the oxidative opening of the thiolactone ring of 2-oxo-clopidogrel to generate the active thiol metabolite.[8] This active metabolite is a highly reactive and unstable molecule. This conversion is also mediated by CYP enzymes, with studies indicating the involvement of CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[7][8] The active thiol metabolite then enters the systemic circulation to exert its antiplatelet effect.

The metabolic activation pathway of clopidogrel is depicted in the following diagram:

The Role of Paraoxonase-1 (PON1)

There has been considerable debate regarding the role of paraoxonase-1 (PON1), a plasma esterase, in the bioactivation of clopidogrel. Some studies have suggested that PON1 is a major determinant of the conversion of 2-oxo-clopidogrel to the active thiol metabolite.[9] However, other in vitro and in vivo studies have contested this, indicating that the contribution of PON1 to the formation of the active metabolite is limited at clinically relevant concentrations.[11][12] These conflicting findings highlight the complexity of clopidogrel's metabolic pathway and the need for further research to fully elucidate the roles of all contributing enzymes.

Mechanism of P2Y12 Receptor Inhibition

The active thiol metabolite of clopidogrel is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[13][14] Adenosine (B11128) diphosphate (B83284) (ADP), released from dense granules of activated platelets, is a key agonist that promotes platelet aggregation by binding to both the P2Y1 and P2Y12 receptors.[15][16]

The active metabolite of clopidogrel forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[5] This prevents ADP from binding to the receptor and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[13][14]

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16] Reduced cAMP levels disinhibit the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[15] The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation. By irreversibly blocking the P2Y12 receptor, the active metabolite of clopidogrel effectively disrupts this signaling pathway for the lifespan of the platelet (approximately 7-10 days).[1]

The signaling pathway of the P2Y12 receptor and its inhibition by the active metabolite of clopidogrel is illustrated below:

Quantitative Data

The pharmacokinetic parameters of clopidogrel's active metabolite (H4 isomer) exhibit significant variability, influenced by factors such as dosage and the patient's CYP2C19 genotype.[17][18]

| Parameter | 75 mg Dose (mean ± SD) | 300 mg Dose (mean ± SD) | CYP2C19 Normal Metabolizer (NM) (300 mg dose, mean [SD]) | CYP2C19 Intermediate Metabolizer (IM) (300 mg dose, mean [SD]) | CYP2C19 Poor Metabolizer (PM) (300 mg dose, mean [SD]) | Reference |

| Cmax (ng/mL) | 7.13 ± 6.32 | 25.4 ± 15.1 | 45.39 [12.57] | 29.15 [7.92] | 19.55 [2.19] | [17][18] |

| AUCt (ng·h/mL) | 11.30 ± 9.58 | 51.9 ± 30.2 | 61.05 [21.63] | 37.67 [11.01] | 27.08 [2.72] | [17][18] |

The relative contribution of different CYP enzymes to the two-step metabolic activation of clopidogrel has been a subject of investigation with some conflicting reports. The following table summarizes the estimated contributions from in vitro studies.

| Metabolic Step | Enzyme | Contribution (%) | Reference |

| Step 1 (Clopidogrel → 2-oxo-clopidogrel) | CYP1A2 | 35.8 | [8] |

| CYP2B6 | 19.4 | [8] | |

| CYP2C19 | 44.9 | [8] | |

| CYP3A4 | Major | [6] | |

| Step 2 (2-oxo-clopidogrel → Active Metabolite) | CYP2B6 | 32.9 | [8] |

| CYP2C9 | 6.76 | [8] | |

| CYP2C19 | 20.6 | [8] | |

| CYP3A4 | 39.8 | [8] |

Experimental Protocols

In Vitro Metabolism of Clopidogrel using Human Liver Microsomes

This protocol is designed to assess the formation of clopidogrel metabolites in a system that mimics hepatic metabolism.

Materials:

-

(±)-Clopidogrel bisulfate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

2-bromo-3'-methoxyacetophenone (for stabilization of the active metabolite)

Procedure:

-

Prepare a stock solution of clopidogrel in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the clopidogrel stock solution to the mixture.

-

Incubate the reaction at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard. To stabilize the active thiol metabolite for quantification, 2-bromo-3'-methoxyacetophenone can be added to the termination solution.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of clopidogrel and its metabolites (2-oxo-clopidogrel and the derivatized active metabolite) using a validated LC-MS/MS method.[19][20]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the ability of clopidogrel's active metabolite (generated in vivo or in vitro) to inhibit ADP-induced platelet aggregation.

Materials:

-

Whole blood collected in sodium citrate (B86180) tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Adenosine diphosphate (ADP) solution

-

Saline

-

Light transmission aggregometer

Procedure:

-

Collect whole blood from subjects (either healthy volunteers or patients treated with clopidogrel).

-

Prepare PRP and PPP by differential centrifugation of the whole blood. Adjust the platelet count in the PRP to a standardized concentration.

-

Place a cuvette with PRP into the aggregometer and establish a baseline light transmission.

-

Add a specific concentration of ADP (e.g., 5 µM or 10 µM) to the PRP to induce platelet aggregation.[1]

-

Record the change in light transmission over time as platelets aggregate. The maximum aggregation is measured.

-

For in vitro studies, PRP from a healthy donor can be pre-incubated with the in vitro-generated active metabolite of clopidogrel before the addition of ADP.

-

The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the inhibitor to the aggregation in its absence.[21]

The following workflow diagram illustrates the general process for a platelet aggregation study:

Conclusion

(±)-Clopidogrel bisulfate's efficacy as an antiplatelet agent is entirely dependent on its conversion to an active thiol metabolite. This biotransformation is a complex, two-step process mediated by a concert of hepatic CYP enzymes, with significant inter-individual variability influenced by genetic factors. The active metabolite then irreversibly inhibits the P2Y12 receptor, a critical hub in ADP-mediated platelet activation and aggregation. A thorough understanding of this prodrug mechanism, including the quantitative aspects of its metabolism and the experimental methods used to study it, is essential for the rational design of future antiplatelet therapies and for personalizing treatment strategies to maximize efficacy and minimize adverse events. The conflicting reports on the precise roles of various enzymes underscore the need for continued research in this area.

References

- 1. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CYP2C19 variability and clinical outcomes of clopidogrel, proton pump inhibitors, and voriconazole in Southeast Asia: a systematic review and meta-analysis [frontiersin.org]

- 6. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of CYP3A4*1G Allele on Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novapublishers.com [novapublishers.com]

- 9. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paraoxonase 1 (PON1) Gene Variants Are Not Associated With Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The paraoxonase-1 pathway is not a major bioactivation pathway of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 17. Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of CYP2C19 Genetic Polymorphisms on the Pharmacokinetic and Pharmacodynamic Properties of Clopidogrel and Its Active Metabolite in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]

- 20. Formation of the thiol conjugates and active metabolite of clopidogrel by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

An In-depth Technical Guide to the Synthesis and Characterization of Clopidogrel Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the polymorphic forms of clopidogrel (B1663587), a critical antiplatelet agent. Understanding and controlling the polymorphic form of an active pharmaceutical ingredient (API) like clopidogrel hydrogen sulfate (B86663) is paramount for ensuring consistent efficacy, stability, and manufacturability of the final drug product. This document details the experimental protocols for preparing different polymorphs and the analytical techniques used for their characterization, with a focus on Form I and Form II.

Introduction to Clopidogrel Polymorphism

Clopidogrel, chemically known as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a prodrug that inhibits platelet aggregation.[1] It is marketed as its hydrogen sulfate salt, which can exist in multiple crystalline forms, or polymorphs.[2] Among the known polymorphs, Form I and Form II are the most therapeutically relevant and commercially utilized.[3][4][5] The two forms exhibit distinct physicochemical properties, including stability and spectral characteristics, which necessitate robust methods for their selective synthesis and characterization.[2] While both forms are therapeutically active, Form II is generally considered more stable at room temperature.[4] An amorphous form of clopidogrel hydrogen sulfate has also been identified and studied.[6]

Synthesis of Clopidogrel Polymorphs

The selective synthesis of clopidogrel polymorphs can be achieved through various crystallization techniques, including reactive crystallization and solvent-mediated transformation.

Reactive Crystallization

Reactive crystallization involves the formation of the clopidogrel hydrogen sulfate salt directly from the clopidogrel free base and sulfuric acid in a suitable solvent system. The choice of solvent and reaction conditions can influence the resulting polymorphic form.

Experimental Protocol:

-

Preparation of Clopidogrel Base Solution: Dissolve clopidogrel free base in an appropriate organic solvent, such as ethyl acetate, at room temperature.[6]

-

Addition of Sulfuric Acid: While stirring, slowly add a stoichiometric amount (1:1 molar ratio) of sulfuric acid to the clopidogrel base solution.[6] The sulfuric acid can be concentrated or diluted in the same solvent.[7]

-

Crystallization: The clopidogrel hydrogen sulfate will precipitate out of the solution. The rate of addition, temperature, and stirring speed can be controlled to target a specific polymorph. For instance, crystallization in acetone (B3395972) by adding concentrated sulfuric acid to the clopidogrel base solution cooled in an ice bath has been used to produce Form I.[2]

-

Isolation and Drying: The resulting solid is isolated by filtration, washed with a suitable solvent, and dried under vacuum at room temperature to obtain the desired polymorphic form.[2][6]

Solvent-Mediated Transformation

This method involves the conversion of one polymorphic form to another in the presence of a solvent. This is often used to convert a less stable form (metastable) to a more stable form.

Experimental Protocol:

-

Suspension Preparation: Suspend the starting polymorphic form (e.g., amorphous or Form I) in a selected solvent or solvent mixture.

-

Transformation: Stir the suspension at a controlled temperature. The transformation progress can be monitored by periodically sampling the solid phase and analyzing it using techniques like FTIR or PXRD.[6]

-

Isolation: Once the transformation is complete, filter the suspension to isolate the solid.

-

Drying: Wash the isolated solid with the solvent and dry it under vacuum.

For example, Form I can be transformed into Form II.[4] It has also been shown that dissolving Form II in a solvent like acetic acid and then adding an anti-solvent such as di-isopropyl ether can lead to the crystallization of Form I.[8]

Characterization of Clopidogrel Polymorphs

A combination of analytical techniques is essential for the unambiguous identification and characterization of clopidogrel polymorphs.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for distinguishing between different crystalline forms based on their unique diffraction patterns.

Experimental Protocol:

-

Sample Preparation: Finely grind the sample to ensure random orientation of the crystals.

-

Data Acquisition: Record the PXRD pattern using a diffractometer with CuKα radiation. The typical 2θ range for analysis is from 2° to 40° or 60°.[4][9]

-

Data Analysis: Identify the characteristic peaks for each polymorph.

Table 1: Characteristic PXRD Peaks (2θ) for Clopidogrel Hydrogen Sulfate Polymorphs

| Form I[3][4][6] | Form II[3][4][6] |

| 9.2° / 9.26° / 9.29° | 8.9° / 8.91° / 8.78° |

| 10.9° / 10.97° | 9.8° / 9.62° |

| 11.6° / 11.62° | 12.4° / 12.44° / 12.28° |

| 14.39° / 14.43° | 13.0° / 13.04° |

| 20.64° | 13.8° / 13.62° |

| 23.15° / 23.26° | 18.48° |

| 25.61° | 21.69° |

| 23.0° |

Note: Minor variations in peak positions can occur due to differences in instrumentation and sample preparation.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the polymorphs, such as melting point and thermal stability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3] Record the heat flow to determine melting endotherms and other thermal events.

-

TGA Analysis: Heat the sample at a constant rate under a nitrogen atmosphere and record the change in mass as a function of temperature.

Table 2: Thermal Properties of Clopidogrel Hydrogen Sulfate Polymorphs

| Parameter | Form I | Form II | Amorphous Form |

| Melting Point (Peak) | ~186 °C[3] | ~179-180.1 °C[3][6] | No sharp melting point[6] |

| Melting Point (Onset) | ~181 °C[3] | ~177 °C[3][6] | - |

| Enthalpy of Fusion (ΔH) | ~33.0 kJ/mol[3][6] | ~35.0 kJ/mol[3][6] | - |

| Glass Transition (Tg) | - | - | ~115.5 °C[6] |

TGA analysis typically shows no significant mass loss for both Form I and Form II, indicating they are anhydrous and non-solvated forms.[3]

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.

Experimental Protocol (FTIR):

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-3% of the sample.[3][9] Alternatively, Attenuated Total Reflectance (ATR) can be used.[5]

-

Data Acquisition: Record the spectrum over a wavenumber range of 4000 to 400 or 500 cm⁻¹.[6][9]

-

Data Analysis: Identify characteristic absorption bands for each polymorph.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for Clopidogrel Hydrogen Sulfate Polymorphs

| Form I[3] | Form II[3][6] | Amorphous Form[6] |

| 2987 | 1497 | 1043 |

| 1175 | 1187 | - |

| 1067[6] | 1029 | - |

| 841 | 867[6] | - |

| Common band at ~1752 cm⁻¹ for all forms[6] |

Note: These are some of the key distinguishing peaks. The full spectrum should be considered for definitive identification.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the synthesis and transformation of clopidogrel polymorphs.

Caption: Workflow for the synthesis of clopidogrel polymorphs via reactive crystallization.

References

- 1. scielo.br [scielo.br]

- 2. US6504030B1 - Polymorphic form of clopidogrel hydrogen sulphate - Google Patents [patents.google.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. archive.sciendo.com [archive.sciendo.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2008118030A1 - Process for preparation of pure polymorphic form 1 of clopidogrel hydrogensulfate - Google Patents [patents.google.com]

- 8. US20060047121A1 - Novel process for preparation of clopidogrel bisulfate polymorph - Form I - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to Clopidogrel Bisulfate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) bisulfate is a potent oral antiplatelet agent, belonging to the thienopyridine class of drugs. It is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 subtype of adenosine (B11128) diphosphate (B83284) (ADP) receptors on platelets, thereby preventing platelet activation and aggregation. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of clopidogrel bisulfate, along with its mechanism of action and relevant experimental methodologies.

Chemical Structure

Clopidogrel is a chiral molecule, with the S-enantiomer being the pharmacologically active form. The bisulfate salt enhances the stability and solubility of the drug substance.

Chemical Name: Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate (B86663) (1:1)[1]

CAS Number: 120202-66-6 (for the S-enantiomer bisulfate)[2][3][4][5]

Molecular Formula: C₁₆H₁₆ClNO₂S · H₂SO₄[1][3]

Molecular Weight: 419.9 g/mol [1][3][6]

Structural Formula:

(Image adapted from FDA label for PLAVIX®)

Physicochemical Properties

The physicochemical properties of clopidogrel bisulfate are crucial for its formulation, dissolution, absorption, and overall bioavailability. A summary of these properties is presented in the table below.

| Property | Value |

| Appearance | White to off-white crystalline powder.[1][7] |

| Melting Point | Approximately 184 °C.[7] |

| Solubility | Practically insoluble in water at neutral pH; freely soluble at pH 1. Freely soluble in methanol; sparingly soluble in methylene (B1212753) chloride; practically insoluble in ethyl ether.[1] Also soluble in DMSO at approximately 26 mg/mL.[7] |

| pKa | 4.55 at 25°C. |

| Specific Optical Rotation | Approximately +56°.[1] |

| UV Absorption (λmax) | In 0.1 N HCl, absorption maxima are observed at approximately 270 nm and 277 nm.[8] In methanol, a maximum is observed around 203 nm. |

| Infrared (IR) Spectrum | Characteristic peaks include a strong C=O stretching vibration around 1752 cm⁻¹ and an O-H stretching of the hydrogen sulfate moiety around 3012 cm⁻¹. Aromatic C-H stretching is observed around 3121 cm⁻¹. |

| ¹H-NMR Spectrum | The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6) shows characteristic signals for the aromatic protons, the protons of the thienopyridine ring system, the methoxy (B1213986) group, and the chiral proton. |

| ¹³C-NMR Spectrum | The carbon-13 NMR spectrum displays distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the heterocyclic ring system. |

Mechanism of Action and Signaling Pathway

Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver by cytochrome P450 (CYP) enzymes to its active thiol metabolite.[9] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.

The binding of the active metabolite to the P2Y12 receptor prevents ADP from binding, which in turn inhibits the activation of the glycoprotein (B1211001) IIb/IIIa complex.[1] This inhibition ultimately blocks platelet aggregation for the lifespan of the platelet (approximately 7-10 days).

The inhibition of the P2Y12 receptor, a Gi-protein-coupled receptor, leads to the downstream inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately prevents the conformational change of the glycoprotein IIb/IIIa receptor required for platelet aggregation.

Experimental Protocols

Detailed methodologies for the characterization of clopidogrel bisulfate are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination

Objective: To determine the melting range of clopidogrel bisulfate.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the clopidogrel bisulfate sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point). This range is the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of clopidogrel bisulfate in various solvents.

Procedure:

-

Add an excess amount of clopidogrel bisulfate to a known volume of the desired solvent (e.g., water at neutral pH, 0.1 N HCl, methanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent and analyze the concentration of clopidogrel bisulfate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of clopidogrel bisulfate.

Apparatus: Calibrated pH meter with a suitable electrode, burette, and magnetic stirrer.

Procedure:

-

Accurately weigh a known amount of clopidogrel bisulfate and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if necessary).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry

Objective: To determine the wavelength of maximum absorbance (λmax) of clopidogrel bisulfate.

Apparatus: UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of clopidogrel bisulfate in a suitable solvent (e.g., 0.1 N HCl or methanol).

-

Use the same solvent as the blank.

-

Scan the solution over a wavelength range of 200-400 nm.

-

Identify the wavelength(s) at which the maximum absorbance occurs.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of clopidogrel bisulfate for structural elucidation and identification.

Apparatus: FTIR spectrometer.

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount of finely powdered clopidogrel bisulfate (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to the die to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of clopidogrel bisulfate for detailed structural analysis.

Apparatus: NMR spectrometer.

Procedure:

-

Dissolve an accurately weighed amount of clopidogrel bisulfate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the resulting free induction decay (FID) to obtain the frequency-domain spectrum.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a clopidogrel bisulfate sample.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of clopidogrel bisulfate. The inclusion of experimental protocols and workflow diagrams aims to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of this important antiplatelet agent. A thorough understanding of these fundamental characteristics is essential for the development of robust analytical methods, stable formulations, and for ensuring the quality and efficacy of clopidogrel-containing drug products.

References

- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Landmark Antiplatelet Agent: A Technical Guide to the Discovery and Development of Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery, mechanism of action, and clinical development of clopidogrel (B1663587), a cornerstone in antiplatelet therapy. From its origins as a thienopyridine derivative to its well-established role in the prevention of atherothrombotic events, this document provides a comprehensive overview for the scientific community. It details the pivotal experiments that elucidated its function, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for essential assays. Furthermore, this guide visualizes the complex biological pathways and experimental workflows integral to understanding clopidogrel's impact on platelet biology.

Discovery and Preclinical Development

Clopidogrel emerged from a class of compounds known as thienopyridines, with its predecessor being ticlopidine. The search for a more potent and safer alternative led to the synthesis of clopidogrel. It was identified as a prodrug, meaning it requires metabolic activation to exert its antiplatelet effects.[1][2] Early preclinical studies were instrumental in demonstrating its efficacy in inhibiting platelet aggregation.

In Vitro and Ex Vivo Efficacy

Initial in vitro experiments using the parent compound, clopidogrel, showed no direct antiplatelet activity.[3] However, when administered orally, its metabolites demonstrated potent, dose-dependent inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[4] The active metabolite was found to be highly unstable, which presented challenges in its initial characterization.[5]

A key in vitro study using washed human platelets demonstrated that clopidogrel itself could inhibit ADP-induced platelet aggregation with an IC50 of 1.9 ± 0.3 µM, though this effect was abolished in the presence of albumin, highlighting the necessity of in vivo metabolic activation for its therapeutic effect.[3] Another study reported an IC50 of 281.01 µM against platelet-activating factor (PAF)-induced aggregation and 3291.07 µM against ADP-induced aggregation in human platelet-rich plasma, although the high concentration for ADP suggests this may have been with the prodrug.[6] A more relevant study identified the active metabolite and reported an IC50 of 0.53 µM for the irreversible inhibition of the binding of ³³P-2MeS-ADP to washed human platelets.

Table 1: Preclinical Efficacy of Clopidogrel

| Assay Type | Agonist | Platelet Preparation | IC50 Value |

| ADP-induced Platelet Aggregation | ADP (6 µM) | Washed Human Platelets | 1.9 ± 0.3 µM |

| ³³P-2MeS-ADP Binding Inhibition | ³³P-2MeS-ADP | Washed Human Platelets | 0.53 µM |

Mechanism of Action: From Prodrug to P2Y12 Inhibition

Clopidogrel's journey from an orally administered tablet to an active antiplatelet agent is a multi-step process involving intestinal absorption and hepatic metabolism.

Metabolic Activation

Approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[2] The remaining 15% undergoes a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes, to generate the active thiol metabolite.[2][7] Several CYP isoenzymes are involved, with CYP2C19 playing a crucial role in both steps.[8][9] Genetic variations in CYP2C19 can significantly impact the metabolic activation of clopidogrel and, consequently, its antiplatelet effect.

References

- 1. ClinPGx [clinpgx.org]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Differences Between Clopidogrel Bisulfate Form I and Form II

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopidogrel (B1663587) bisulfate is a critical antiplatelet agent used to prevent atherothrombotic events. The existence of polymorphism—the ability of a solid material to exist in multiple crystalline forms—presents significant challenges and opportunities in its pharmaceutical development. Among the known polymorphs, Form I and Form II are the most relevant for therapeutic use.[1][2] This guide provides a detailed comparison of the core physicochemical properties of these two forms, including thermal, crystallographic, and spectroscopic differences, as well as their respective stability and bioavailability profiles. Understanding these distinctions is paramount for ensuring product quality, safety, and performance, from active pharmaceutical ingredient (API) manufacturing to the formulation of the final dosage form.[3]

Introduction to Polymorphism in Clopidogrel Bisulfate

Polymorphism is a widespread phenomenon in pharmaceutical compounds where different crystal lattice arrangements of the same chemical entity result in distinct physicochemical properties.[3] These differences can impact critical drug product attributes such as stability, solubility, dissolution rate, and bioavailability. For clopidogrel bisulfate, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility, managing the polymorphic form is essential.[3][4]

While at least six crystalline forms of clopidogrel bisulfate have been identified, only Form I and Form II are utilized in commercial pharmaceutical formulations due to their stability and therapeutic activity.[1][3] Form II is generally considered the thermodynamically more stable form at room temperature, while Form I is a metastable form.[1][5] The potential for the conversion of the metastable Form I into the more stable Form II during manufacturing or storage necessitates stringent quality control and a deep understanding of their individual characteristics.[1]

Comparative Physicochemical Characterization

The primary differences between Form I and Form II can be elucidated through various analytical techniques, which reveal distinct thermal behaviors, crystal structures, and spectroscopic fingerprints.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the polymorphs. TGA analysis of both forms shows no significant mass loss, indicating they are anhydrous and non-solvated crystalline structures.[3] DSC analysis, however, reveals different melting points and enthalpies of fusion, confirming they are distinct polymorphic forms. Form I consistently exhibits a higher melting point than Form II.[3][6]

Table 1: Comparative Thermal Analysis Data

| Parameter | Clopidogrel Bisulfate Form I | Clopidogrel Bisulfate Form II |

|---|---|---|

| Melting Point (Peak) | 184 - 186 °C[3][7] | 179 - 182 °C[3][5] |

| Melting Point (Onset) | ~181.7 °C[6] | ~178.7 °C[6] |

| Enthalpy of Fusion (ΔH) | 31.43 - 33 ± 2 kJ/mol[3][6] | 35 ± 1 - 36.36 kJ/mol[3][6] |

XRPD is a powerful technique for distinguishing between crystalline forms, as each polymorph produces a unique diffraction pattern. Form I and Form II can be unequivocally identified by the position and intensity of their characteristic diffraction peaks at specific 2θ angles.[1][3] Analysis of d-spacing suggests that Form I is more densely packed than Form II.[3]

Table 2: Key X-Ray Powder Diffraction (XRPD) Peaks (2θ)

| Form | Characteristic Peaks (2θ)[1][3] | Highest Intensity Peaks (2θ)[1][3] |

|---|---|---|

| Form I | 9.26°, 9.29°, 14.39°, 14.43° | 23.15°, 23.26°, 25.61° |

| Form II | 8.78°, 8.91°, 9.62°, 12.28°, 12.44° | 21.69°, 23.0° |

FTIR spectroscopy detects differences in the vibrational modes of molecules within the crystal lattice. Form I and Form II exhibit unique absorption bands that can be used for both qualitative identification and quantitative analysis in polymorphic mixtures.[3]

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

| Form | Characteristic Absorption Bands (cm⁻¹)[3] |

|---|---|

| Form I | 2987, 1175, 841 |

| Form II | 1497, 1187, 1029 |

Stability and Bioavailability

The relationship between Form I and Form II is enantiotropic, with Form II being the thermodynamically more stable polymorph at room temperature.[1] This implies that the metastable Form I has the potential to convert to Form II, particularly in the presence of moisture or at elevated temperatures.[1][8] However, studies have shown that Form I is stable up to 80°C.[1] This transformation risk is a critical consideration during drug product manufacturing and storage to ensure that the product's quality and performance are not compromised over its shelf life.

References

- 1. archive.sciendo.com [archive.sciendo.com]

- 2. Development and metrological characterization of quantitative X-ray diffraction phase analysis for the mixtures of clopidogrel bisulphate polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. japsonline.com [japsonline.com]

- 5. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US7872019B2 - Polymorphs and amorphous form of (S)-(+)-clopidogrel bisulfate - Google Patents [patents.google.com]

- 8. US20100086590A1 - Novel stable pharmaceutical compositions of clopidogrel bisulfate and process of preparation thereof - Google Patents [patents.google.com]

The Metabolic Gauntlet: A Technical Guide to Clopidogrel's Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic activation pathway of the antiplatelet prodrug, clopidogrel (B1663587). A thorough understanding of this complex process is critical for research, clinical pharmacology, and the development of novel antiplatelet therapies. This document details the enzymatic steps, presents key quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways and workflows.

Introduction: The Two-Step Activation of a Prodrug

Clopidogrel is a thienopyridine derivative that requires hepatic bioactivation to exert its therapeutic effect of inhibiting the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This activation is a sequential, two-step oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3][4] Concurrently, a majority of the absorbed clopidogrel dose is shunted into an inactive pathway through hydrolysis by carboxylesterase 1 (CES1).[3][5] This metabolic bifurcation is a key determinant of the concentration of the active metabolite and, consequently, the drug's antiplatelet efficacy.

The Metabolic Pathways of Clopidogrel

The metabolism of clopidogrel follows two main routes: a minor activation pathway and a major inactivation pathway.

-

Inactivation Pathway : Approximately 85% of an orally administered clopidogrel dose is rapidly hydrolyzed by CES1 to form an inactive carboxylic acid derivative (clopidogrel carboxylic acid, SR26334).[3][5] This is the major circulating metabolite but possesses no antiplatelet activity.[6]

-

Activation Pathway : The remaining 15% of the dose undergoes a two-step oxidation process in the liver to generate the active thiol metabolite.[3]

-

Step 1 : Clopidogrel is first oxidized to an intermediate, inactive metabolite, 2-oxo-clopidogrel. This reaction is catalyzed by several CYP isoforms, with studies indicating significant contributions from CYP1A2, CYP2B6, and CYP2C19.[1][4]

-

Step 2 : The intermediate 2-oxo-clopidogrel is further oxidized to a highly reactive and unstable sulfenic acid intermediate, which is then reduced to the active thiol metabolite (R-130964).[1] The enzymes implicated in this second step include CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][4]

-

The active thiol metabolite then forms an irreversible disulfide bond with a cysteine residue on the platelet P2Y12 receptor, leading to sustained inhibition of platelet aggregation.[1]

Quantitative Data: Pharmacokinetics and Enzyme Contributions

The pharmacokinetic profile of clopidogrel is characterized by extensive metabolism, resulting in low to undetectable plasma concentrations of the parent drug.[6] The majority of pharmacokinetic data is derived from its major inactive metabolite. The generation of the active metabolite is transient and concentrations are low.

Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (75 mg Dose in Healthy Volunteers)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Clopidogrel | ~2.0 | ~1.4 | - | - |

| Active Metabolite (H4 isomer) | ~7.13 ± 6.32 | - | ~11.30 ± 9.58 | - |

| Inactive Carboxylic Acid Metabolite | ~2900 (2.9 µg/mL) | ~0.8 - 1.0 | - | ~7.2 - 7.6 |

Data compiled from multiple sources. Note that values can vary significantly between studies and populations.[6][7]

Table 2: In Vitro Contribution of CYP Isoforms to Clopidogrel's Metabolic Activation Steps

| Metabolic Step | Enzyme | Contribution (%) |

| Step 1: Clopidogrel → 2-oxo-clopidogrel | CYP1A2 | 35.8 |

| CYP2B6 | 19.4 | |

| CYP2C19 | 44.9 | |

| Step 2: 2-oxo-clopidogrel → Active Metabolite | CYP2B6 | 32.9 |

| CYP2C9 | 6.76 | |

| CYP2C19 | 20.6 | |

| CYP3A4 | 39.8 |

Data from in-vitro tests using cDNA-expressed human P450 isoforms.[1][3]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol provides a general framework for assessing the formation of clopidogrel metabolites in vitro.

Objective: To determine the kinetic parameters of clopidogrel metabolism and identify the contributions of various CYP enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Clopidogrel

-

NADPH regenerating system (e.g., 1 mM NADP+, 1 mM Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Specific CYP isoform chemical inhibitors or antibodies (for reaction phenotyping)

-

2-bromo-3’-methoxyacetophenone (MPB) for active metabolite stabilization

-

Acetonitrile (for protein precipitation)

-

Internal standards for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare stock solutions of clopidogrel, NADPH regenerating system, and inhibitors in appropriate solvents.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 1 mg/mL protein concentration), and clopidogrel (at various concentrations, e.g., 0.5-200 µM).[8] If conducting an inhibition study, pre-incubate the HLM mixture with the specific inhibitor for a defined period.

-

Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-45 minutes).[9] The incubation time should be within the determined linear range for metabolite formation.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Stabilization of Active Metabolite: Immediately after stopping the reaction, add MPB to the mixture to derivatize the unstable thiol group of the active metabolite, forming a stable conjugate (MP-AM).[8]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Quantification: Analyze the concentrations of the parent drug, 2-oxo-clopidogrel, the stabilized active metabolite (MP-AM), and the inactive carboxylic acid metabolite using a validated LC-MS/MS method.[8][10]

Quantification of the Active Metabolite in Human Plasma

Objective: To accurately measure the concentration of the unstable active thiol metabolite in clinical samples.

Protocol Summary:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Stabilization: Within seconds of collection, the blood sample must be treated with a stabilizing agent, typically 2-bromo-3’-methoxyacetophenone (MPB), to alkylate the reactive thiol group and prevent its degradation and ex vivo formation of disulfides.[10][11]

-

Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.

-

Extraction: The derivatized active metabolite (MP-AM) and an appropriate internal standard are extracted from the plasma, often using solid-phase extraction (SPE) or protein precipitation.[10]

-

LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a reverse-phase column (e.g., C8 or C18).[8][12] Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[8]

-

Calibration: A calibration curve is generated using known concentrations of the derivatized active metabolite standard in a blank plasma matrix, ranging from approximately 0.5 to 250 ng/mL.[10]

Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro investigation of clopidogrel metabolism.

Conclusion

The metabolic activation of clopidogrel is a multifaceted process influenced by the interplay of multiple CYP450 enzymes and a competing inactivation pathway. The significant inter-individual variability in clopidogrel response, often attributed to genetic polymorphisms in CYP enzymes (particularly CYP2C19), underscores the clinical importance of understanding this pathway.[2] The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for professionals engaged in the research and development of antiplatelet agents, facilitating further investigation into optimizing therapeutic outcomes and developing personalized medicine strategies.

References

- 1. novapublishers.com [novapublishers.com]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Racemization of Clopidogrel: A Technical Guide to Stereochemical Interconversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a cornerstone antiplatelet therapy, is a prodrug administered as the therapeutically active (S)-enantiomer. The inactive (R)-enantiomer not only lacks therapeutic benefit but can also contribute to adverse effects. Consequently, understanding and controlling the stereochemical integrity of clopidogrel is of paramount importance in its development, manufacturing, and clinical application. This technical guide provides an in-depth exploration of the racemization process of clopidogrel and its enantiomers, detailing the underlying mechanisms, influencing factors, and analytical methodologies for its study. Particular emphasis is placed on the base-catalyzed racemization, a critical process in the pharmaceutical industry for converting the undesired (R)-enantiomer into the active (S)-form, thereby optimizing synthetic yields. This document synthesizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate key pathways and workflows.

Introduction: The Stereochemical Dichotomy of Clopidogrel

Clopidogrel functions as a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect.[1] The initial oxidation to 2-oxo-clopidogrel is followed by a second oxidation to the active thiol metabolite.[1] This active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, thereby preventing platelet aggregation.[1]

The stereochemistry at the C7 benzylic chiral center is crucial for its pharmacological activity. The (S)-enantiomer is responsible for the therapeutic antiplatelet effect, while the (R)-enantiomer is inactive and has been associated with convulsions in animal studies at high doses.[2] Therefore, ensuring the enantiomeric purity of the final drug product is a critical quality attribute.

The potential for in vivo chiral inversion of (S)-clopidogrel to the inactive (R)-enantiomer has been investigated, as this could impact the drug's efficacy and safety.[2] Furthermore, the industrial synthesis of clopidogrel often results in a racemic mixture, necessitating an efficient process to resolve the enantiomers and, ideally, to convert the unwanted (R)-enantiomer into the desired (S)-enantiomer. This conversion is achieved through a process known as racemization.

The Mechanism of Racemization

The racemization of clopidogrel, an α-aryl ester, proceeds through the formation of a planar enolate intermediate upon abstraction of the α-proton at the chiral center. This process can be facilitated by both acidic and basic conditions.

Base-Catalyzed Racemization

Base-catalyzed racemization is the most relevant mechanism from an industrial perspective. A strong base abstracts the acidic α-proton of the ester, leading to the formation of a resonance-stabilized, planar enolate anion. The planarity of this intermediate eliminates the stereochemical information at the chiral center. Subsequent protonation of the enolate can occur from either face with equal probability, resulting in a racemic mixture of the (R)- and (S)-enantiomers.

dot

Caption: Base-catalyzed racemization of clopidogrel via a planar enolate intermediate.

Non-Enzymatic Racemization (Chiral Inversion)

Studies have shown that clopidogrel can undergo slow, non-enzymatic chiral inversion in aqueous buffer solutions. This process is pH-dependent and is attributed to the lability of the α-proton under physiological conditions. While the rate is slow, it is a factor to consider in the long-term stability and in vivo disposition of the drug.

Quantitative Analysis of Clopidogrel Racemization

The quantitative assessment of clopidogrel racemization is crucial for process optimization and stability studies. The following tables summarize the available data on the kinetics of this process.

Non-Enzymatic Chiral Inversion in Aqueous Buffer

The rate of non-enzymatic chiral inversion of (S)-clopidogrel has been studied in vitro. The following table presents the estimated half-lives for this process at 37°C in 0.1 M phosphate (B84403) buffers at different pH values.

| pH | Half-life (t½) in days |

| 5.0 | ~12 |

| 7.4 | ~7 |

| 9.0 | ~7 |

| Data sourced from a study on the chiral inversion of clopidogrel in rats. |

Base-Catalyzed Racemization

While specific kinetic data such as rate constants and activation energies for the base-catalyzed racemization of clopidogrel are not extensively published in peer-reviewed literature, patents describing the industrial process provide some quantitative information on reaction conditions.

| Base | Solvent | Temperature (°C) | Molar Ratio (Base:Clopidogrel) | Reaction Time |

| Potassium t-butoxide | Toluene (B28343) | 0 | Catalytic amount (e.g., 0.05) | ~20 minutes |

| Potassium t-butoxide | Diisopropyl ether | Room Temperature | ~0.55 | 12 hours |

| Data compiled from various patents describing the racemization of (R)-clopidogrel.[3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of clopidogrel racemization.

Protocol for Base-Catalyzed Racemization of (R)-Clopidogrel

This protocol is a generalized procedure based on information from patents for the racemization of the (R)-enantiomer of clopidogrel.

Materials:

-

(R)-Clopidogrel

-

Anhydrous Toluene

-

Potassium t-butoxide (or other suitable base)

-

Acetic Acid (for neutralization)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Temperature control system (e.g., ice bath)

Procedure:

-

Dissolve a known quantity of (R)-clopidogrel in anhydrous toluene in the reaction vessel under an inert atmosphere. The concentration will depend on the specific experimental design.

-

Cool the solution to the desired temperature (e.g., 0°C) using a temperature control system.

-

Add a catalytic amount of potassium t-butoxide (e.g., 0.05 molar equivalents relative to clopidogrel) to the stirred solution.

-

Monitor the progress of the racemization by taking aliquots at regular time intervals. The reaction is typically rapid.

-

Quench the reaction by adding a neutralizing agent, such as acetic acid.

-

Wash the organic phase with deionized water to remove any salts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the racemic clopidogrel.

-

Analyze the enantiomeric composition of the product using a validated chiral HPLC method (see Protocol 4.2).

dot

Caption: Experimental workflow for the base-catalyzed racemization of (R)-clopidogrel.

Protocol for Chiral HPLC Analysis of Clopidogrel Enantiomers

This protocol describes a method for the separation and quantification of (S)- and (R)-clopidogrel.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ-RH, 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Methanol/Water (e.g., 100:15 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the clopidogrel sample (from the racemization experiment or other sources) in a suitable solvent (e.g., mobile phase).

-

Prepare a series of calibration standards of known concentrations of both (S)- and (R)-clopidogrel enantiomers.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the calibration standards to establish a calibration curve for each enantiomer.

-

Inject the sample solution.

-

Identify the peaks for the (S)- and (R)-enantiomers based on their retention times, as determined from the standards.

-

Quantify the amount of each enantiomer in the sample by comparing the peak areas to the calibration curves.

-

Calculate the enantiomeric excess (ee%) or the ratio of the two enantiomers.

Metabolic Pathway of Clopidogrel

The metabolic activation of clopidogrel is a complex process involving multiple enzymes, primarily from the cytochrome P450 family. The stereochemistry of the parent compound is retained through the initial metabolic steps.

dot

Caption: Metabolic activation pathway of (S)-clopidogrel.

Conclusion

The racemization of clopidogrel is a critical process with significant implications for both pharmaceutical manufacturing and clinical pharmacology. The base-catalyzed racemization of the inactive (R)-enantiomer is an elegant and efficient strategy to maximize the yield of the therapeutically active (S)-enantiomer. A thorough understanding of the reaction mechanism, kinetics, and the analytical methods for monitoring this process is essential for drug development professionals. While the in vivo chiral inversion of clopidogrel appears to be a slow process, its potential impact on the overall pharmacokinetic and pharmacodynamic profile of the drug warrants consideration. Further research into the precise kinetics of base-catalyzed racemization under various conditions would be beneficial for optimizing industrial-scale synthesis and ensuring the consistent quality of this vital medication.

References

- 1. Validated chiral chromatographic methods for Clopidogrel bisulphate and its related substances in bulk drug and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]

- 2. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]

- 3. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]

- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Solubility Profiles of Clopidogrel Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of clopidogrel (B1663587) bisulfate, an essential antiplatelet agent. Understanding its solubility is critical for the development of bioequivalent and therapeutically effective oral dosage forms. Clopidogrel bisulfate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility, particularly in the intestinal pH range.[1][2][3] This low solubility can be a rate-limiting step for oral absorption, impacting its bioavailability.[2]

Physicochemical Properties and Solubility

Clopidogrel bisulfate is the salt form of the thienopyridine derivative, clopidogrel. It is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its therapeutic effect.[4][5][6] The solubility of clopidogrel bisulfate is highly dependent on the pH of the medium.

Quantitative Solubility Data

The solubility of clopidogrel bisulfate has been determined in various aqueous and non-aqueous media. The data underscores the significant influence of pH and the potential of solubilizing agents to enhance its dissolution.

Table 1: pH-Dependent Solubility of Clopidogrel Bisulfate in Aqueous Media

| Solvent/Medium | pH | Solubility Description | Quantitative Solubility (mg/mL) |

| 0.1 N Hydrochloric Acid (HCl) | 1.2 / 2.0 | Freely Soluble | 694.5[7] |

| Purified Water | ~1.0 | Freely Soluble | - |

| Acetate (B1210297) Buffer | 4.5 | Sparingly Soluble | - |

| Phosphate (B84403) Buffer | 6.8 | Sparingly Soluble / Practically Insoluble | - |

| Distilled Water | Neutral | Practically Insoluble | - |

Data compiled from multiple sources.[1][2][7][8][9]

Table 2: Solubility of Clopidogrel Bisulfate in Non-Aqueous Solvents and Surfactants

| Solvent/Vehicle | Solubility (mg/mL) |

| Tween 80 | 55.92 ± 2.33 |

| Polyethylene Glycol (PEG 400) | 48.9 |

| Propylene Glycol (PG) | - |

| Glycerin | - |

Data compiled from sources investigating solubility enhancement.[10][11]

Factors Influencing Solubility and Dissolution

Several factors critically affect the solubility and subsequent dissolution rate of clopidogrel bisulfate:

-

pH: The most significant factor is the pH of the dissolution medium. Clopidogrel bisulfate is freely soluble in highly acidic environments like the stomach (pH 1-2) but exhibits very low solubility in the neutral to slightly alkaline pH of the intestine, which is the primary site of absorption.[1][8] This pH-dependent solubility profile is a major challenge for formulation scientists.

-

Polymorphism: Clopidogrel bisulfate exists in different polymorphic forms, such as Form I and Form II.[12] Different crystalline forms can have different solubilities and dissolution rates, which may impact the overall bioavailability of the drug product.

-

Excipients and Surfactants: The inclusion of surfactants like Sodium Lauryl Sulfate (SLS) in dissolution media can significantly enhance the solubility of clopidogrel bisulfate.[3][10] Similarly, carriers like Polyethylene Glycols (PEGs) and Gelucire 44/14 have been used in solid dispersion techniques to improve the drug's dissolution profile by converting its crystalline form to a more soluble amorphous state.[13][14][15]

Experimental Protocols

Equilibrium Solubility Determination

This protocol outlines a standard method for determining the solubility of clopidogrel bisulfate in various media.

Methodology:

-

Preparation: Prepare a series of vials or flasks, each containing a specific solvent (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, distilled water).

-

Addition of Drug: Add an excess amount of clopidogrel bisulfate powder to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature water bath shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8][10]

-

Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a supernatant aliquot from each vial and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.

-

Analysis: Dilute the filtered solutions appropriately with the respective solvent. Analyze the concentration of clopidogrel bisulfate in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (e.g., ~220 nm or 270.5 nm).[8][10]

-

Calculation: Calculate the solubility of the drug in each medium based on the measured concentration and the dilution factor.

In-Vitro Dissolution Testing for Tablets

This protocol describes a typical dissolution test for clopidogrel bisulfate tablets, often used for quality control and to assess formulation performance.

Methodology:

-

Apparatus Setup: Use a USP Type-II (Paddle) dissolution apparatus.

-

Dissolution Medium: Prepare the dissolution medium. For clopidogrel bisulfate, a common medium is 900 mL of pH 2.0 HCl buffer or 0.1 N HCl, maintained at a constant temperature of 37 ± 0.5°C.[9][12] For investigating release in intestinal conditions, a phosphate buffer (e.g., pH 6.8) with a surfactant like 1% SLS may be used.[3][10]

-

Test Execution:

-

Sample Replacement: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[11]

-

Analysis: Filter the withdrawn samples and analyze the drug concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9]

-

Data Representation: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for determining equilibrium solubility.

Caption: Factors influencing clopidogrel bisulfate solubility.

Signaling Pathway: Mechanism of Action

Caption: Clopidogrel's metabolic activation and antiplatelet action.

References

- 1. researchgate.net [researchgate.net]

- 2. ajper.com [ajper.com]

- 3. researchgate.net [researchgate.net]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, development and evaluation of clopidogrel bisulfate floating tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. rjptonline.org [rjptonline.org]

- 12. japsonline.com [japsonline.com]

- 13. ejpps.online [ejpps.online]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

- 15. johronline.com [johronline.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Clopidogrel Bisulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel (B1663587) bisulfate is a potent antiplatelet agent used to inhibit blood clots in various cardiovascular diseases.[1] Chemically, it is methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate.[1] Accurate and reliable quantification of clopidogrel bisulfate in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose due to its high sensitivity, selectivity, and precision.[2]

This application note details a simple, rapid, and reproducible stability-indicating RP-HPLC method for the determination of clopidogrel bisulfate. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Waters Alliance 2695 Separations module or equivalent |

| Detector | Photodiode Array (PDA) Detector or UV-Vis Detector |

| Column | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 4.0) in a 68:32 v/v ratio[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 20 µL[5] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[5] |

Reagents and Solutions Preparation

-

Chemicals: Clopidogrel bisulfate working standard, HPLC grade acetonitrile, HPLC grade water, potassium dihydrogen phosphate, and orthophosphoric acid.

-

Phosphate Buffer (pH 4.0) Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.0 using orthophosphoric acid.[6]

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 4.0) in a ratio of 68:32 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas by sonication before use.[5][6]

-

Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[7]

Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of clopidogrel bisulfate working standard and transfer it into a 25 mL volumetric flask.[5]

-

Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to dissolve the standard completely.[5]

-

Make up the volume to the mark with acetonitrile.[5]

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[5]

Sample Solution Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

-

Accurately weigh a quantity of the tablet powder equivalent to 75 mg of clopidogrel bisulfate and transfer it to a 100 mL volumetric flask.[7]

-

Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Cool the solution to room temperature and make up the volume with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter.

-

Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 75 µg/mL.[7]

Method Validation